Tadeonal

Catalog No.
S586474
CAS No.
6754-20-7
M.F
C15H22O2
M. Wt
234.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tadeonal

CAS Number

6754-20-7

Product Name

Tadeonal

IUPAC Name

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1

InChI Key

AZJUJOFIHHNCSV-KCQAQPDRSA-N

SMILES

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C

Synonyms

1,4,4a,5,6,7,8,8a-octahydro-5,5,8a-trimethyl-1,2-naphthalenedicarboxaldehyde, epipolygodial, polygodial

Canonical SMILES

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C

Antifungal Activity:

Studies have demonstrated the antifungal properties of polygodial against various fungi, including Saccharomyces cerevisiae (baker's yeast) and Candida albicans (a common fungal pathogen) [, ]. Research suggests polygodial disrupts fungal cell membranes, leading to cell death [].

Antibacterial Activity:

While less extensively studied than its antifungal properties, polygodial has also shown potential as an antibacterial agent against certain bacterial strains []. However, further research is needed to determine its efficacy and potential clinical applications.

Anti-tumor Potential:

Several studies have investigated the anti-tumor potential of polygodial. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including those from oral squamous cell carcinoma, prostate cancer, and cervical cancer [, ]. The exact mechanisms underlying its anti-tumor activity are still being elucidated, but research suggests it may involve targeting specific cellular pathways or disrupting mitochondrial function [, ].

Analgesic Properties:

Polygodial exhibits properties similar to capsaicin, the compound responsible for the spiciness of chili peppers. It can activate transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain perception []. This activation may lead to desensitization of these channels, potentially offering pain relief [].

Anti-inflammatory Activity:

Studies suggest polygodial possesses anti-inflammatory properties. It has been shown to reduce inflammation in various models, potentially by inhibiting the production of inflammatory mediators [].

Other Potential Applications:

Research is ongoing to explore the potential applications of polygodial in other areas, including:

  • Antiparasitic activity: Studies suggest polygodial may be effective against various parasitic worms and protozoan parasites [].
  • Insecticidal and larvicidal properties: Polygodial has shown potential as a natural insecticide and larvicide against various insects and their larvae [].
  • Antifouling activity: Polygodial may have potential in preventing the attachment of marine organisms to surfaces, such as ship hulls.

Tadeonal, also known as polygodial, is a naturally occurring sesquiterpene dialdehyde with the chemical formula C15H22O2C_{15}H_{22}O_{2}. It is primarily extracted from various plants, including the Dorrigo pepper, mountain pepper, and horopito. Tadeonal is characterized by its pungent flavor and is noted for its broad antifungal properties, acting as a nonionic surfactant that disrupts lipid-protein interactions in cell membranes, thereby inhibiting fungal growth and reproduction .

Polygodial exhibits various mechanisms of action depending on the target organism. Here are two key examples:

  • Antifungal Activity: Polygodial acts as a nonionic surfactant, disrupting the lipid-protein interface of fungal cell membranes. This disrupts the integrity of the membrane and leads to leakage of cellular contents, ultimately killing the fungus [].
  • Insecticidal Activity: Polygodial activates the transient receptor potential cation channel TRPA1 in insects, leading to a burning sensation and deterring them from feeding.

Further research is ongoing to elucidate the complete mechanisms of action for Polygodial's various bioactivities, particularly its potential anti-cancer properties [].

Typical of aldehydes and sesquiterpenes. It can participate in:

  • Condensation Reactions: Tadeonal can react with alcohols to form esters.
  • Oxidation Reactions: Being an aldehyde, it can be oxidized to form carboxylic acids.
  • Reduction Reactions: It can also be reduced to yield corresponding alcohols.

For instance, a reaction between pyrogallol and butyl ether can yield Tadeonal along with water .

Tadeonal exhibits a wide range of biological activities:

  • Antifungal Properties: It effectively inhibits the growth of various fungal species by disrupting their cellular membranes .
  • Antimicrobial Activity: In addition to its antifungal effects, Tadeonal shows significant antibacterial properties.
  • Analgesic Effects: Research indicates that Tadeonal may have antinociceptive properties, helping to alleviate pain .
  • Anti-inflammatory Effects: It has been observed to reduce inflammation in various biological models .

Tadeonal can be synthesized through several methods:

  • Natural Extraction: Obtained from the leaves of specific plants like the Dorrigo pepper and mountain pepper.
  • Chemical Synthesis: Laboratory synthesis can involve reactions such as Wittig derivatization, which modifies sesquiterpenoids to enhance their biological activity .
  • Biotransformation: Utilizing microbial processes to convert precursors into Tadeonal.

Tadeonal has several applications across various fields:

  • Pharmaceuticals: Due to its antifungal and antimicrobial properties, it is explored as a potential therapeutic agent.
  • Agriculture: Utilized as a natural pesticide due to its insect antifeedant properties.
  • Food Industry: Its pungent flavor makes it suitable for flavoring agents in food products.

Studies on Tadeonal's interactions highlight its potential synergistic effects when combined with other antifungal agents. For example, it has been shown to enhance the efficacy of certain antibiotics against resistant strains of bacteria and fungi . Additionally, its interaction with cellular membranes suggests potential pathways for drug delivery systems.

Similar Compounds

Several compounds share structural or functional similarities with Tadeonal. Here are some notable examples:

Compound NameStructure TypeUnique Properties
PolygodialSesquiterpene dialdehydeAntifungal and antimicrobial activity
CurcuminDiarylheptanoidKnown for anti-inflammatory and antioxidant properties
ThymolMonoterpenoidExhibits strong antimicrobial activity
EugenolPhenylpropeneAntimicrobial and analgesic effects

Tadeonal's uniqueness lies in its specific combination of antifungal potency and its ability to disrupt cellular membranes without being toxic to human cells, making it a promising candidate for further research in pharmacology and agriculture .

XLogP3

3.2

UNII

5FAF7T66M7

MeSH Pharmacological Classification

Antifungal Agents

Other CAS

33118-34-2

Wikipedia

Polygodial

Dates

Modify: 2023-08-15

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